Cadusafos-d5

描述

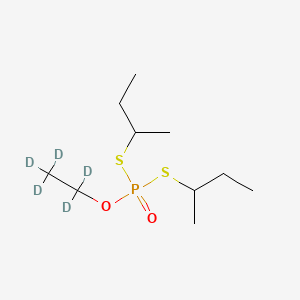

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[butan-2-ylsulfanyl(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]sulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3/i3D3,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRPCFINVWWFHQ-GRZQFIOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SP(=O)(OCC)SC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(SC(C)CC)SC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Physico Chemical Characterization of Cadusafos D5

The Role of Isotope-Labeled Standards in Mass Spectrometry-Based Analysis

Isotope-labeled internal standards (IL-IS), such as Cadusafos-d5, are indispensable tools in modern analytical chemistry, especially for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). europa.eulcms.cz Unlike non-labeled internal standards or methods without internal standards, IL-ISs possess nearly identical chemical and physical properties to the target analyte but differ in their isotopic composition. This difference allows them to be distinguished by the mass spectrometer while behaving identically during sample preparation, extraction, chromatographic separation, and ionization. europa.eu Consequently, this compound effectively corrects for:

Matrix Effects: Variations in the ionization efficiency of the analyte caused by co-extracted compounds from the sample matrix. europa.eulcms.czeurl-pesticides.eu

Sample Preparation Losses: Inconsistent recovery rates during extraction, cleanup, and sample transfer steps. europa.eu

Instrumental Drift: Fluctuations in detector response or sample introduction volume over time. europa.eu

By co-spiking this compound into samples and calibration standards, analysts can achieve more accurate and precise quantification of Cadusafos, as the ratio of Cadusafos to this compound remains constant despite these variations. europa.eulcms.cz

Application of this compound in Cadusafos Quantification

This compound is typically added to samples at the beginning of the analytical procedure, prior to extraction. europa.eu This ensures that any losses or variations occurring from the initial sample preparation steps onwards are accounted for by the internal standard. Analytical methods commonly employ GC-MS/MS or LC-MS/MS for Cadusafos analysis, where this compound is monitored alongside the native Cadusafos. sigmaaldrich.comscientificlabs.ie The mass spectrometer can readily differentiate between Cadusafos and this compound due to their distinct mass-to-charge ratios, allowing for their separate detection and quantification. europa.eu

Inter-laboratory Harmonization and Proficiency Testing

Ensuring consistency and comparability of analytical results across different laboratories is a cornerstone of regulatory science and quality assurance. Inter-laboratory harmonization and proficiency testing are key strategies to achieve this, and this compound plays a vital role in these processes for Cadusafos analysis.

Importance of Harmonization and Proficiency Testing in Environmental/Food Safety Analysis

Regulatory bodies and stakeholders rely on accurate and reproducible data to make informed decisions regarding public health, environmental protection, and trade. Discrepancies in analytical results between laboratories can lead to misinterpretations of compliance, flawed risk assessments, and a lack of confidence in the data. Harmonization aims to standardize analytical methods, procedures, and reporting, while proficiency testing (PT) provides an external quality assessment by evaluating laboratory performance against established benchmarks. eurl-pesticides.eucoresta.org Participation in PT schemes is often mandatory for accredited laboratories. eurl-pesticides.eu

This compound as a Tool for Harmonization

This compound facilitates inter-laboratory harmonization and proficiency testing in several ways:

Method Validation: During the development and validation of analytical methods for Cadusafos, the use of this compound as an internal standard helps establish method robustness and reliability. Studies that compare results obtained with and without IL-ISs often demonstrate improved accuracy and reduced variability, providing a benchmark for method performance. lcms.czeurl-pesticides.eu

Proficiency Testing Schemes: In PT programs designed to assess laboratories' ability to quantify Cadusafos, this compound can be utilized in multiple ways:

Spiked Test Materials: PT providers may prepare test materials by spiking known concentrations of Cadusafos and this compound into a representative matrix. Laboratories then analyze these samples, and their ability to accurately quantify Cadusafos relative to the spiked this compound provides a measure of their method's performance and their laboratory's capability. coresta.org

Reference Standard for Calibration: Laboratories participating in PT schemes use their own validated methods, which ideally include this compound as an internal standard. The consistent behavior of this compound with native Cadusafos across different laboratories' analytical systems helps to normalize results, making inter-laboratory comparisons more meaningful. europa.eueurl-pesticides.eu

Assessing Matrix Effects: By comparing results obtained with and without this compound, laboratories can assess the impact of matrix effects on their analyses, a critical factor in harmonization. europa.eueurl-pesticides.eu

Research Findings and Data Examples

While specific published proficiency testing reports detailing this compound might be proprietary or not widely accessible, the principles of using deuterated standards for harmonization are well-established in pesticide residue analysis. Studies validating multi-residue methods often highlight the critical role of IL-ISs in achieving consistent results across different matrices and labs. lcms.czeurl-pesticides.eu For instance, research validating methods for pesticide analysis frequently reports improved accuracy and reduced relative standard deviations (RSDs) when deuterated internal standards are employed, compared to methods without them. lcms.czeurl-pesticides.eu

A hypothetical proficiency testing scenario illustrates the benefit of this compound:

Table 1: Hypothetical Inter-laboratory Cadusafos Quantification Results

| Laboratory ID | Reported Cadusafos Concentration (µg/kg) | This compound Recovery (%) | Relative Standard Deviation (RSD) of Replicates | Z-score (vs. assigned value) |

| Lab A | 10.5 | 95 | 4.2 | -0.5 |

| Lab B | 11.2 | 98 | 3.1 | 0.2 |

| Lab C | 9.8 | 88 | 6.5 | -1.1 |

| Lab D | 10.1 | 92 | 5.0 | -0.8 |

| Lab E | 10.8 | 96 | 4.5 | -0.3 |

Assigned value for Cadusafos in the test sample: 10.0 µg/kg.

Conclusion

Cadusafos-d5 is an indispensable deuterated internal standard for the accurate and reliable quantification of Cadusafos residues. Its application in advanced analytical methodologies, particularly those employing mass spectrometry, significantly enhances data quality by compensating for matrix effects and procedural variability. Crucially, this compound plays a pivotal role in inter-laboratory harmonization and proficiency testing, enabling laboratories to achieve comparable results and ensuring the integrity of analytical data used for regulatory and safety assessments.

Compound List

Persistence and Dissipation Kinetics in Various Environmental Compartments

Volatilization Dynamics from Soil and Water Surfaces

Cadusafos is characterized as a volatile compound nih.govherts.ac.uk. Its potential for volatilization from both soil and water surfaces is a significant aspect of its environmental fate. The Henry's Law constant for Cadusafos is estimated to be 1.3 x 10⁻⁶ atm-cu m/mole nih.gov. This value suggests that Cadusafos is expected to volatilize from water surfaces.

Table 1: Estimated Volatilization Half-Lives of Cadusafos from Water Bodies

| Water Body Type | Estimated Half-Life | Source |

| Model River | 45 days | nih.gov |

| Model Lake | 340 days | nih.gov |

Based on its Henry's Law constant, Cadusafos is also likely to volatilize from moist soil surfaces nih.gov. However, volatilization from dry soil surfaces is not anticipated due to its vapor pressure characteristics nih.gov. The rate of volatilization can be influenced by various environmental factors, including temperature, wind speed, and soil moisture content, which are often considered in modeling studies nih.gov.

Mobility and Transport Phenomena in Aquatic and Terrestrial Environments

The mobility and transport of this compound in the environment are governed by its physicochemical properties, particularly its interaction with soil matrices and its susceptibility to various dissipation processes. Understanding these phenomena is key to predicting its potential to contaminate water resources and its distribution across different environmental compartments.

Adsorption-Desorption Characteristics in Diverse Soil Types

The adsorption and desorption behavior of Cadusafos in soils are critical determinants of its mobility. This is often quantified using soil organic carbon-water (B12546825) partitioning coefficients (Koc) and soil-water distribution coefficients (Kd). Research indicates that Cadusafos exhibits moderate mobility in soils, with Koc values varying depending on soil properties such as clay content and cation exchange capacity (CEC) nih.govresearchgate.netresearchgate.net.

Table 2: Cadusafos Adsorption (Koc) and Desorption (Kd) Characteristics in Various Soils

| Soil Type/Description | Koc (L kg⁻¹) | Kd (L kg⁻¹) | Influencing Factors | Mobility Classification | Source |

| Diverse Soils (Martinique, French West Indies) | 77.50 - 621.43 | N/A | Clay content, CEC | Moderate to Low | nih.gov |

| Tropical Volcanic Soils (Mexico) | 67 - 167 | 7.6 - 12.7 | Clay content, OM, CEC | Moderate | researchgate.netresearchgate.net |

| Tropical Volcanic Soils (Martinique) | 67 - 167 | 1.47 - 19.94 | Organic Carbon (SOC) | Moderate | researchgate.net |

| General Classification (based on Koc) | 50-150 | N/A | N/A | High | nih.gov |

| General Classification (based on Koc) | 150-500 | N/A | N/A | Moderate | nih.gov |

| General Classification (based on Koc) | 500-2000 | N/A | N/A | Low | nih.gov |

Cadusafos is generally less strongly sorbed by soils compared to other pesticides like parathion (B1678463) researchgate.net. Its sorption is more influenced by soil properties such as clay content and CEC, and to a lesser extent, by soil organic matter, particularly the chemical nature of the organic carbon nih.govresearchgate.net. Cadusafos also exhibits a greater reversibility of sorption, meaning it desorbs more readily than some other organophosphates researchgate.net. The desorption process can be less hysteretic in certain soil types, indicating a more dynamic interaction with the soil matrix researchgate.net.

Leaching Potential to Groundwater and Surface Water Runoff

The moderate mobility of Cadusafos, as indicated by its Koc values, suggests a potential for leaching into groundwater and transport via surface water runoff. Soils with lower organic matter content and CEC may facilitate greater leaching nih.govresearchgate.net. Studies using undisturbed soil columns have demonstrated the transport of Cadusafos through soil profiles, with concentrations detected in percolated water following simulated rainfall events researchgate.net.

The GUS (Groundwater Ubiquity Score) index is a parameter used to estimate leaching potential, though it does not account for specific environmental conditions tdl.org. Given Cadusafos's Koc values, particularly those in the lower range (e.g., 67 L kg⁻¹), it can be classified as having moderate leaching potential nih.govresearchgate.net. This means that under certain conditions, such as high rainfall or preferential flow paths (e.g., macropores), Cadusafos can migrate through the soil profile and potentially reach groundwater or be transported to surface water bodies via runoff embrapa.brusgs.gov.

Atmospheric Transport and Distribution Modeling

As a volatile compound nih.govherts.ac.uk, Cadusafos has the potential for atmospheric transport. While specific atmospheric transport modeling data for this compound is limited in the provided search results, general principles for volatile organic compounds apply. Studies on other volatile substances, such as decamethylcyclopentasiloxane (B1670010) (D5), highlight that atmospheric transport can occur over regional scales, with removal from the atmosphere primarily through phototransformation nih.govepa.gov.

The volatility of Cadusafos suggests that it can partition into the atmosphere from treated surfaces. Once airborne, it can be transported by wind currents. The extent of this transport depends on factors such as emission rates, atmospheric conditions, and the compound's atmospheric degradation half-life. Modeling approaches that consider these factors are essential for assessing the potential for long-range atmospheric transport and subsequent deposition in areas distant from application sites nih.gov.

Metabolism and Biotransformation Research Utilizing Cadusafos D5 As a Tracer

Animal Metabolism and Excretion Profiles (Non-Human Mammalian Models)

Absorption, Distribution, and Elimination Kinetics in Model Organisms

Future research may explore the use of Cadusafos-d5 as a tracer, which would provide valuable insights into its metabolic fate. However, until such studies are conducted and published, a comprehensive and scientifically accurate article on this specific subject cannot be compiled.

Identification of Biotransformation Products

Metabolic studies in various biological systems, including rats and plants, have demonstrated that Cadusafos undergoes extensive biotransformation. The primary metabolic pathway initiates with the cleavage of the thio-(sec-butyl) group. This initial step results in the formation of two principal metabolites: O-ethyl-S-(2-butyl) phosphorothioic acid and sec-butyl mercaptan. fao.org

Following its formation, sec-butyl mercaptan is further metabolized through a series of oxidation and methylation reactions. This leads to the generation of several subsequent products, including methyl sec-butyl sulfide, which is then oxidized to its corresponding sulfoxide (B87167) and sulfone. fao.org Further oxidation of sec-butyl mercaptan can also yield butyl sulfonic acid, which can be subsequently metabolized to ethyl and methyl sulfonic acid. fao.org

In plant systems, such as potatoes, a significant metabolite identified is hydroxyl-2-butyl-methylsulfone. This compound can be further oxidized to form two isomers of 1-carboxyhydroxyisopropylmethylsulfone. fao.org

A summary of the major biotransformation products of Cadusafos identified through metabolic research is presented in the table below.

| Precursor Compound | Biotransformation Product | Description of Transformation |

| Cadusafos | O-ethyl-S-(2-butyl) phosphorothioic acid | Cleavage of one thio-(sec-butyl) group |

| Cadusafos | sec-Butyl mercaptan | Cleavage of one thio-(sec-butyl) group |

| sec-Butyl mercaptan | Methyl sec-butyl sulfide | Methylation |

| Methyl sec-butyl sulfide | Methyl sec-butyl sulfoxide | Oxidation |

| Methyl sec-butyl sulfoxide | Methyl sec-butyl sulfone | Oxidation |

| sec-Butyl mercaptan | Butyl sulfonic acid | Oxidation |

| Butyl sulfonic acid | Ethyl and methyl sulfonic acid | Further degradation |

| Hydroxyl-2-butyl-methylsulfone | 1-Carboxyhydroxyisopropylmethylsulfone | Oxidation (observed in potatoes) |

Isotopic Tracer Analysis for Metabolic Pathway Mapping

Isotopic tracer analysis is a powerful technique for elucidating the metabolic fate of compounds like Cadusafos. By introducing a labeled version of the molecule, such as ¹⁴C-Cadusafos, into a biological system, researchers can track the movement and transformation of the compound. The labeled atoms act as a signal, allowing for the detection and identification of metabolites in various tissues and excreta.

In a typical study, after administration of the isotopically labeled Cadusafos, samples such as urine, feces, and tissues are collected over time. Analytical techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are then used to separate and identify the parent compound and its metabolites. The presence of the isotopic label in these isolated compounds confirms that they are derived from the original Cadusafos molecule.

This methodology allows for the construction of a detailed metabolic pathway map, illustrating the sequential chemical changes that Cadusafos undergoes within the organism. For example, studies in rats using ¹⁴C-Cadusafos have shown that the majority of the administered dose is metabolized and excreted, primarily in the urine, within a short period. fao.org This indicates a rapid biotransformation and clearance of the compound from the body.

Comparative Biotransformation Across Different Biological Systems

The biotransformation of Cadusafos exhibits both similarities and differences across various biological systems, such as mammals (rats) and plants (e.g., bananas, potatoes, corn, and radishes).

In Rats: Metabolism studies in rats have demonstrated that Cadusafos is extensively metabolized. The primary route involves the cleavage of the thio-(sec-butyl) group, leading to the formation of sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid. fao.org The sec-butyl mercaptan is then further processed into various sulfide, sulfoxide, sulfone, and sulfonic acid derivatives. fao.org A major urinary metabolite found in rats is hydroxy-2-butyl-methylsulfone. fao.org

In Plants: Plant metabolism of Cadusafos is also extensive, and in some cases, even more so than in animals. fao.org While the initial hydrolysis to butane-2-thiol (a form of sec-butyl mercaptan) is a common step, the subsequent pathways can vary between plant species.

Potatoes: In potatoes, Cadusafos undergoes significant metabolism, with a portion of the molecule being fully metabolized and integrated into natural plant products. A key metabolite, hydroxyl-2-butyl-methylsulfone, is further oxidized to 1-carboxyhydroxyisopropylmethylsulfone, which, in its conjugated form, represents a major metabolite in potato tubers. fao.org

Bananas: In bananas, the predominant residue found in the green fruit is methyl-2-butyl-sulfone. As the banana ripens, further oxidation occurs, leading to methyl-sec-butylhydroxy sulfone becoming the main metabolite. fao.org

Corn: In corn, Cadusafos is absorbed from the soil and translocated within the plant. It is not stable and is degraded into more polar and water-soluble metabolites. fao.org

Radishes: In radishes, Cadusafos and its metabolites are absorbed from the soil and move into the foliage. The metabolism leads to the formation of more polar compounds in both the root and foliage. fao.org

The following table provides a comparative overview of Cadusafos metabolism in different biological systems.

| Biological System | Key Metabolic Pathways | Major Identified Metabolites | Extent of Metabolism |

| Rats | Cleavage of thio-(sec-butyl) group, oxidation, methylation | O-ethyl-S-(2-butyl) phosphorothioic acid, sec-butyl mercaptan, methyl sec-butyl sulfide, sulfoxide, sulfone, hydroxy-2-butyl-methylsulfone | Extensive |

| Potatoes | Hydrolysis, oxidation, methylation, conjugation | Hydroxyl-2-butyl-methylsulfone, 1-carboxyhydroxyisopropylmethylsulfone | Very Extensive |

| Bananas | Oxidation | Methyl-2-butyl-sulfone (green), methyl-sec-butylhydroxy sulfone (ripe) | Extensive |

| Corn | Degradation to polar metabolites | Various polar and water-soluble metabolites | Extensive |

| Radishes | Degradation to polar metabolites | Various polar compounds | Extensive |

Ecotoxicological Research Applications Leveraging Cadusafos D5 Analytical Capabilities

Quantification of Cadusafos and its Metabolites in Environmental Biota

Accurate quantification of Cadusafos and its metabolites in living organisms is fundamental to assessing exposure levels and potential toxicological effects within ecosystems. Cadusafos-d5 enables the development and validation of sensitive analytical methods required for detecting and quantifying Cadusafos residues in various biological tissues.

Cadusafos is recognized for its toxicity to terrestrial invertebrates like earthworms and to avian species hpc-standards.comwikipedia.org. Residue analysis in these organisms is vital for understanding direct toxicity and potential secondary poisoning through the food chain. While specific studies detailing the use of this compound for residue analysis in earthworms or avian species were not extensively detailed in the reviewed literature, the established toxicity and potential for bioaccumulation necessitate such analytical capabilities. Research has indicated that Cadusafos can be detected in soil, where earthworms reside, and its persistence suggests a potential for uptake. The development of analytical methods employing this compound would be critical for quantifying Cadusafos residues in terrestrial organisms, thereby informing risk assessments for these sensitive ecological receptors. For instance, studies have shown that Cadusafos can be quantified in plant matrices using deuterated analogues as internal standards, highlighting the utility of this compound for similar biological matrices tesisenred.net.

Cadusafos is classified as very toxic to aquatic organisms wikipedia.orgscbt.com. Consequently, monitoring its presence in aquatic biota, such as fish and invertebrates like Daphnia, is crucial for ecological safety evaluations. Studies have reported the detection of Cadusafos in aquatic environments, including surface waters and sediments, with concentrations varying based on proximity to agricultural application sites oup.comnih.gov. For example, Cadusafos and other nematicides have been detected in water samples from banana plantation areas in Costa Rica at concentrations ranging from 0.06 to 6.2 μg/L oup.com. Similarly, Cadusafos was found in surface waters of the Suerte River Basin, Costa Rica, at levels between 0.03 and 3 μg/L across different water bodies nih.gov. The accurate measurement of Cadusafos within aquatic organisms, facilitated by this compound as an internal standard, is essential for assessing bioaccumulation and potential chronic toxicity effects on these populations.

Table 1: Cadusafos Concentrations Detected in Aquatic Environments

| Location/Matrix | Detected Concentration Range (μg/L) | Reference |

| Costa Rica (Banana Plantation Areas, Water) | 0.06 – 6.2 | oup.com |

| Suerte River Basin, Costa Rica (Suerte River) | 0.03 – 0.5 | nih.gov |

| Suerte River Basin, Costa Rica (Streams) | 0.6 – 3 | nih.gov |

| Suerte River Basin, Costa Rica (Conservation Area) | 0.08 – 0.2 | nih.gov |

Assessment of Bioaccumulation and Biomagnification Potential through Accurate Measurement

Cadusafos has demonstrated a potential for bioaccumulation, raising concerns about secondary poisoning in higher trophic levels hpc-standards.comwikipedia.org. Bioaccumulation refers to the accumulation of a substance in an organism, while biomagnification describes the increasing concentration of a substance in organisms at successively higher levels in a food chain. Accurate measurement of Cadusafos in organisms across different trophic levels is indispensable for assessing these phenomena. The use of this compound as an internal standard in analytical methods allows for precise quantification, which is critical for calculating bioaccumulation factors (BAF) and biomagnification factors (BMF). These factors are key indicators of a chemical's potential to move up the food chain and pose risks to top predators, including humans. While specific BAF or BMF values for Cadusafos were not detailed in the reviewed literature, the inherent properties of Cadusafos suggest a need for such assessments, which rely heavily on accurate analytical data.

Monitoring Environmental Concentrations in Contaminated Ecosystems

Effective environmental monitoring programs are essential for tracking the presence and persistence of Cadusafos in various environmental compartments, including soil, water, and sediment. Cadusafos is known to be persistent in the environment hpc-standards.comnih.gov. Studies have documented Cadusafos concentrations in soil and runoff water following agricultural applications. For instance, soil concentrations in different horizons (hA and hB) ranged from 1.1-11.3 μg kg⁻¹ before application, with post-application maxima reaching up to 80 μg kg⁻¹ in one horizon researchgate.net. Runoff water concentrations were reported as high as 1626 μg L⁻¹ one day after application, decreasing to 0.2–0.4 μg L⁻¹ by ten days post-application researchgate.netacs.org. Monitoring efforts in food commodities, such as bananas, have also been conducted, with some studies reporting no detectable Cadusafos residues within specified limits of quantification (LOQ) fao.org. The application of this compound in these monitoring studies ensures the accuracy of these concentration measurements, providing vital data for assessing the extent of contamination and the effectiveness of mitigation strategies.

Table 2: Cadusafos Concentrations in Soil and Runoff Water

| Matrix | Condition/Timing | Concentration Range / Value | Unit | Reference |

| Soil (hA) | Before application | 8.4 – 11.3 | μg kg⁻¹ | researchgate.net |

| Soil (hB) | Before application | 1.1 – 4.4 | μg kg⁻¹ | researchgate.net |

| Soil (hA) | Post-application maxima | 80 (±124) | μg kg⁻¹ | researchgate.net |

| Soil (hB) | Post-application maxima | 38 (±23) | μg kg⁻¹ | researchgate.net |

| Runoff Water | 1 day after application | 1626 | μg L⁻¹ | researchgate.netacs.org |

| Runoff Water | 10 days after application | 0.2 – 0.4 | μg L⁻¹ | researchgate.netacs.org |

Table 3: Cadusafos Monitoring Results in Food Commodities (Bananas)

| Period | Number of Samples Analyzed | Detection Status | Limit of Quantification (LOQ) (mg/kg) | Reference |

| 2001-2002 | 1393 | No detects | 0.005 – 0.025 | fao.org |

| 2006-2007 | 532 | No detects | 0.005 | fao.org |

Development and Validation of Analytical Biomarkers for Environmental Exposure

The identification and validation of reliable biomarkers are crucial for assessing environmental exposure to pesticides and understanding their toxicological impact on both wildlife and human populations. Research is ongoing to develop methods for identifying urinary metabolites of organophosphate pesticides, including Cadusafos, as potential biomarkers of exposure researchgate.net. Such approaches aim to create an "exposomic" profile, providing a comprehensive understanding of an individual's or an ecosystem's exposure to a range of chemicals. The use of this compound in these studies is vital for validating the analytical methods used to detect and quantify these specific metabolites, ensuring the accuracy and sensitivity required for biomonitoring. While specific validated Cadusafos biomarkers were not detailed, the research direction points towards metabolite analysis as a key area where this compound's role as an analytical standard is indispensable.

List of Compounds Mentioned:

Cadusafos

this compound

Emerging Research Directions and Future Perspectives for Cadusafos D5 Studies

Integration of High-Resolution Mass Spectrometry with Metabolomics and Proteomics for Comprehensive Omics Profiling

The integration of high-resolution mass spectrometry (HRMS) with metabolomics and proteomics is a burgeoning field offering unprecedented insight into the biological effects of pesticides like Cadusafos. In such studies, Cadusafos-d5 plays a crucial role as an internal standard, ensuring the accuracy and reliability of quantitative analyses. mdpi.comdigitellinc.com

A key application of this integrated approach is in the identification of metabolites and the elucidation of metabolic pathways. For instance, a study on the metabolome of mice and humans exposed to Cadusafos utilized liquid chromatography-high-resolution mass spectrometry to identify potential metabolites. In such research, this compound is essential for correcting variations in sample preparation and instrument response, thereby enabling the precise quantification of the parent compound and its metabolites. This is critical for understanding the toxicokinetics and potential health effects of Cadusafos.

The use of HRMS provides highly accurate mass measurements, which, in conjunction with the isotopic signature of this compound, allows for the confident identification of compounds even in complex biological matrices. This comprehensive "omics" profiling can reveal subtle changes in an organism's metabolism or protein expression following exposure to the pesticide, offering a more holistic understanding of its mode of action and potential toxicity.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | Phosphorodithioic Acid O-Ethyl-d5 S,S-Bis(1-methylpropyl) Ester |

| Synonyms | Sebufos-d5, Sebuphos-d5 |

| CAS Number | 1215380-71-4 |

| Molecular Formula | C₁₀H₁₈D₅O₂PS₂ |

| Molecular Weight | 275.42 |

| Appearance | Not Available |

| Storage | 2-8°C Refrigerator |

| Applications | Labeled organophosphate pesticide used in the agriculture industry. |

This table is interactive. You can sort the data by clicking on the column headers.

Application of this compound in Advanced Isotopic Tracer Studies for Environmental Remediation Research

Isotopically labeled compounds like this compound are instrumental in advanced tracer studies aimed at understanding the environmental fate and transport of pesticides. iaea.org These studies are fundamental for developing effective environmental remediation strategies. By introducing a known amount of this compound into a controlled environmental system, researchers can accurately track its movement and degradation. mdpi.comnih.gov

The key advantage of using a deuterated standard such as this compound is that its chemical and physical properties are nearly identical to the parent compound, Cadusafos. However, its increased mass allows it to be distinguished from the non-labeled pesticide using mass spectrometry. This enables precise tracking of the pesticide's partitioning into different environmental compartments, including soil, water, and air, as well as its uptake by organisms.

These tracer studies can provide critical data on:

Degradation rates and pathways: By monitoring the disappearance of this compound and the appearance of its labeled degradation products, scientists can determine how quickly the pesticide breaks down in different environmental conditions and identify the chemical and biological processes involved. mdpi.com

Mobility and leaching: The movement of this compound through soil profiles and its potential to contaminate groundwater can be accurately assessed. mdpi.com

Bioaccumulation: The extent to which the pesticide accumulates in plants and other non-target organisms can be quantified.

The data generated from these isotopic tracer studies are invaluable for developing and validating models that predict the environmental behavior of Cadusafos, ultimately informing risk assessments and remediation efforts.

Development of Standardized Reference Materials and Collaborative Research Networks

The reliability and comparability of environmental monitoring data are paramount for effective regulation and risk management of pesticides. europa.eu The development and use of certified reference materials (CRMs) are central to achieving this. This compound, as a high-purity analytical standard, serves as a crucial reference material for laboratories conducting pesticide residue analysis. spectroscopyworld.comnih.govavantorsciences.com

The process of establishing a CRM involves rigorous characterization to ensure its homogeneity, stability, and accurately determined property values. spectroscopyworld.com For this compound, this would involve its precise concentration in a given matrix. The availability of such CRMs allows laboratories to:

Calibrate analytical instruments.

Validate analytical methods.

Perform quality control to ensure the accuracy and traceability of their results. europa.eu

Collaborative research networks play a vital role in the development and dissemination of these standards. Organizations such as the European Union Reference Laboratories (EURLs) for pesticide residues and the Organisation for Economic Co-operation and Development (OECD) work to harmonize analytical methods and promote the use of CRMs across different laboratories and countries. cvuas.deapvma.gov.aueurl-pesticides.eumdpi.com These networks facilitate inter-laboratory comparisons and proficiency testing, which are essential for ensuring a high level of data quality and consistency in the monitoring of pesticides like Cadusafos. cvuas.de

Contribution to Refined Environmental Risk Assessment Models through Enhanced Analytical Data Quality

Environmental risk assessment models for pesticides rely on high-quality data to produce reliable predictions of potential adverse effects on ecosystems and human health. The use of this compound as an internal standard in analytical methods significantly enhances the quality of the data used in these models. nih.goveuropa.eu

Isotope dilution mass spectrometry, which employs isotopically labeled standards like this compound, is a powerful technique for obtaining highly accurate and precise measurements of pesticide concentrations in various environmental matrices. nih.gov This method effectively compensates for analyte losses during sample preparation and for matrix effects that can suppress or enhance the instrument's response. europa.eu

The improved accuracy and precision of the analytical data lead to:

More accurate exposure assessments: By providing more reliable measurements of pesticide concentrations in soil, water, and biota, the models can better estimate the exposure of non-target organisms.

Reduced uncertainty in risk characterization: With higher quality data, the uncertainty associated with the risk assessment is reduced, leading to more confident regulatory decisions.

Better validation of fate and transport models: The accurate data generated using this compound as a standard can be used to calibrate and validate environmental models that predict the persistence and mobility of Cadusafos. nih.gov

Ultimately, the enhanced analytical data quality facilitated by this compound contributes to more robust and scientifically sound environmental risk assessments, which are essential for the protection of the environment and human health. nih.gov

常见问题

Basic Research Questions

Q. What methodological steps are critical for validating Cadusafos-d5 as an internal standard in pesticide residue analysis?

- Answer: Validation requires (1) establishing linearity via calibration curves across expected concentration ranges, (2) assessing precision (intra-day/inter-day variability) and accuracy (spiked recovery rates), (3) determining limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios, and (4) evaluating matrix effects by comparing solvent-based vs. matrix-matched standards. Instrumental parameters (e.g., LC-MS/MS collision energy) must be optimized to minimize isotopic interference . Replicate experiments (n ≥ 5) are essential to ensure statistical robustness .

Q. How should researchers design experiments to assess this compound stability under varying environmental conditions?

- Answer: Use a factorial design to test variables such as temperature (4°C, 25°C, 40°C), pH (3–9), and light exposure. Sample aliquots are analyzed at fixed intervals (e.g., 0, 7, 30 days) using validated LC-MS/MS protocols. Degradation kinetics are modeled using first-order equations, with half-life (t₁/₂) calculations. Control groups (e.g., inert storage conditions) must be included to isolate confounding factors . Data interpretation should account for solvent evaporation and adsorption losses .

Q. What are the best practices for minimizing cross-contamination when handling this compound in multi-residue analytical workflows?

- Answer: Implement (1) separate glassware for deuterated vs. non-deuterated analogs, (2) sequence randomization to prevent carryover, (3) column conditioning with blank injections between runs, and (4) use of isotopically labeled internal standards for matrix normalization. Method blanks should be interspersed to monitor background contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s adsorption behavior in soils with high organic carbon content?

- Answer: Conduct batch adsorption experiments using soils stratified by organic carbon (OC%) and clay content. Apply Langmuir/Freundlich isotherm models to quantify adsorption coefficients (Kd). Advanced techniques like X-ray photoelectron spectroscopy (XPS) can characterize surface interactions. Conflicting results may arise from OC heterogeneity; spatial mapping (e.g., SEM-EDS) and multivariate regression analysis (e.g., PCA) help identify dominant variables .

Q. What strategies optimize this compound extraction efficiency in lipid-rich biological matrices (e.g., animal tissues)?

- Answer: Use accelerated solvent extraction (ASE) with non-polar solvents (e.g., hexane:acetone) to dissolve lipids, followed by clean-up via gel permeation chromatography (GPC) or dispersive SPE (QuEChERS). Recovery rates are enhanced by adjusting solvent polarity and pH. Method performance is validated against NIST reference materials, with spike-recovery studies at low (LOQ), medium, and high concentrations .

Q. How do isotopic dilution mass spectrometry (IDMS) protocols for this compound address uncertainties in quantitative trace analysis?

- Answer: IDMS corrects for ionization suppression/enhancement by normalizing analyte signals to the deuterated internal standard. Uncertainty budgets must include contributions from (1) isotopic purity of this compound, (2) weighing errors, and (3) instrumental drift. Monte Carlo simulations are recommended for propagating combined uncertainties, ensuring compliance with ISO/IEC 17025 guidelines .

Methodological Challenges & Solutions

Q. What statistical approaches are suitable for interpreting time-series data on this compound degradation in aquatic systems?

- Answer: Apply mixed-effects models to account for temporal autocorrelation and heteroscedasticity. Kaplan-Meier survival analysis estimates degradation rates under censored data conditions (e.g., non-detects). Bootstrapping (≥1,000 iterations) validates confidence intervals for half-life estimates .

Q. How can researchers integrate this compound into multi-residue screening workflows without compromising sensitivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。